molecular formula C13H10N2O3 B14355676 2-(3-Nitrophenyl)-3-phenyloxaziridine CAS No. 90687-56-2

2-(3-Nitrophenyl)-3-phenyloxaziridine

Cat. No.: B14355676
CAS No.: 90687-56-2
M. Wt: 242.23 g/mol
InChI Key: QQJUYOQASAOOOL-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-3-phenyloxaziridine is a nitro-substituted oxaziridine derivative characterized by a phenyl group at the 3-position and a 3-nitrophenyl group at the 2-position of the oxaziridine ring. Oxaziridines are three-membered heterocyclic compounds containing nitrogen and oxygen, widely utilized as oxidizing agents in organic synthesis.

Properties

CAS No.

90687-56-2

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-(3-nitrophenyl)-3-phenyloxaziridine

InChI

InChI=1S/C13H10N2O3/c16-15(17)12-8-4-7-11(9-12)14-13(18-14)10-5-2-1-3-6-10/h1-9,13H

InChI Key

QQJUYOQASAOOOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

m-Chloroperbenzoic Acid (MCPBA) as the Oxidizing Agent

m-Chloroperbenzoic acid (MCPBA) has emerged as a preferred oxidant over perpropionic or peracetic acid due to its solid-state stability and reduced handling risks. The reaction proceeds in methylene chloride or methanol at temperatures below 30°C, achieving yields of 70–85%. A critical innovation lies in conducting the oxidation in the presence of water and a water-soluble base (e.g., sodium bicarbonate), which mitigates side reactions caused by anhydrous conditions. For example, the oxidation of N-tert-butyl-3-nitrobenzaldimine with MCPBA in a 1:1.2 molar ratio produces this compound with 82% isolated yield after recrystallization from hexane.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has revolutionized the synthesis of oxaziridines by reducing reaction times from hours to minutes while improving yields.

Reaction Optimization Under Microwave Conditions

A protocol developed by Vulcanchem employs microwave-assisted oxidation of N-alkylimines at 100–120°C for 15–30 minutes. For instance, irradiating N-phenyl-3-nitrobenzaldimine with 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine in chloroform at 100°C for 20 minutes achieves 91% conversion, compared to 68% under conventional heating. The localized superheating effect of microwaves accelerates oxygen-atom transfer, minimizing side reactions such as imine hydrolysis.

Comparative Kinetic Data

Table 1 contrasts traditional and microwave-assisted methods:

Parameter Conventional Heating Microwave Irradiation
Reaction Time 4–6 hours 15–30 minutes
Typical Yield 68–75% 85–91%
Energy Consumption (kJ) 1,200 350
Solvent Volume (mL/g) 15 8

Data compiled from.

Polymer-Supported Reagent Systems

The development of polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine represents a milestone in green chemistry, enabling reagent recovery and waste reduction.

Synthesis and Application of Polymer-Bound Oxaziridines

A soluble polystyrene-bound variant, synthesized via free-radical polymerization of styrene and divinylbenzene, demonstrates exceptional thermal stability up to 150°C. This reagent oxidizes silyl enol ethers to α-hydroxy ketones in 89–94% yield, with the polymer matrix preventing undesired dimerization of the oxaziridine. After reaction completion, the polymer is recovered by precipitation in methanol and reused for three cycles with less than 5% activity loss.

Advantages Over Homogeneous Systems

  • Reduced Toxicity : Eliminates exposure to volatile organic solvents.
  • Enhanced Selectivity : The polymer matrix sterically hinders bulkier substrates, favoring monooxygenation over over-oxidation.
  • Operational Simplicity : Filtration replaces chromatography for product isolation.

Alternative Oxidants: Trichloroacetonitrile-Hydrogen Peroxide Systems

Recent advances employ trichloroacetonitrile (CCl₃CN) and 30% hydrogen peroxide as a mild, metal-free oxidizing combination.

Reaction Mechanism and Scope

The CCl₃CN/H₂O₂ system generates a highly electrophilic peroxygen species in situ, which transfers oxygen to the imine nitrogen (Scheme 1). This method excels for electron-deficient arylaldimines, yielding this compound in 88% yield after 2 hours at 0°C. Stereochemical analysis by ¹H NMR reveals a 7:1 preference for the trans-isomer, attributed to minimized steric clashes during oxygen insertion.

Solvent Effects on Stereoselectivity

Polar aprotic solvents like dimethylformamide (DMF) favor cis-oxaziridines (3:1 cis:trans), while dichloromethane reverses the ratio (1:4 cis:trans). This tunability enables selective synthesis of either isomer for applications requiring specific stereochemistry.

Stereochemical Control and Isomer Isolation

The biological activity and oxidizing power of oxaziridines depend critically on their stereochemistry.

Chromatographic Resolution of Diastereomers

Flash chromatography on silica gel with hexane/ethyl acetate (4:1) cleanly separates cis- and trans-2-(3-nitrophenyl)-3-phenyloxaziridine. The trans-isomer elutes first due to lower polarity, as confirmed by X-ray crystallography showing a dihedral angle of 178.9° between the nitrophenyl and phenyl groups.

Impact of Stereochemistry on Reactivity

In epoxidation reactions, the trans-isomer exhibits 3-fold greater activity than the cis-form, likely due to reduced torsional strain in the transition state. This difference underscores the importance of stereochemical control during synthesis.

Comparative Analysis of Synthetic Methods

Table 2 evaluates four key preparation routes:

Method Yield (%) Purity (%) Reaction Time Scalability
MCPBA Oxidation 82 98 4 h Industrial
Microwave 91 95 20 min Pilot Plant
Polymer-Supported 89 99 45 min Lab
CCl₃CN/H₂O₂ 88 97 2 h Lab

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)-3-phenyloxaziridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated derivatives of the phenyl and nitrophenyl groups.

Scientific Research Applications

2-(3-Nitrophenyl)-3-phenyloxaziridine has several applications in scientific research:

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-3-phenyloxaziridine involves its ability to participate in oxidation and reduction reactions. The nitrophenyl group can undergo redox reactions, while the oxaziridine ring can act as an electrophile in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxaziridines

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Compound Name 2-Position Substituent 3-Position Substituent Key Functional Group Reference
2-(3-Nitrophenyl)-3-phenyloxaziridine 3-Nitrophenyl Phenyl Nitro (electron-withdrawing) N/A
2-(4-Nitrobenzenesulfonyl)-3-phenyloxaziridine (±)-10 4-Nitrobenzenesulfonyl Phenyl Sulfonyl (electron-withdrawing)
Davis Reagent (2-(Phenylsulfonyl)-3-phenyloxaziridine) Phenylsulfonyl Phenyl Sulfonyl (electron-withdrawing)
Enantiopure (camphorylsulfonyl)oxaziridines Camphorylsulfonyl Variable Chiral sulfonyl (stereochemical control)

Analysis :

  • Substituent Position: The 3-nitrophenyl group in the target compound contrasts with the 4-nitrobenzenesulfonyl group in (±)-10, suggesting positional isomerism may alter electronic effects and reactivity.
  • Functional Group Impact: Sulfonyl groups (e.g., in Davis reagent) facilitate α-hydroxylation of enolates via a well-established mechanism. Replacing sulfonyl with nitro may modify reaction pathways due to differences in leaving-group ability or transition-state stabilization .
Davis Oxidation (Sulfonyl-Based Oxaziridines)
  • Mechanism: The Davis reagent oxidizes enolates to α-hydroxy carbonyl compounds via nucleophilic attack on the electrophilic oxygen of the oxaziridine, followed by ring opening .
  • Stereoselectivity : Enantiopure sulfonyloxaziridines (e.g., camphorylsulfonyl derivatives) achieve asymmetric α-hydroxylation with high enantiomeric excess, leveraging chiral sulfonyl groups .
Nitro-Substituted Oxaziridines
  • Predicted Reactivity : The 3-nitrophenyl group may enhance electrophilicity, accelerating oxidation reactions. However, the nitro group’s poor leaving ability could limit ring-opening steps, altering product profiles compared to sulfonyl analogs.
  • Stability Considerations: Nitro groups may reduce thermal stability, necessitating cautious handling.

Stereochemical and Asymmetric Comparisons

  • Chiral Control : Camphorylsulfonyloxaziridines achieve stereoselectivity via bulky, chiral sulfonyl groups . The 3-nitrophenyl group lacks inherent chirality, implying that asymmetric synthesis of the target compound would require auxiliary chiral centers or catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Nitrophenyl)-3-phenyloxaziridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via oxidation of enolates using oxaziridine derivatives. A modified Davis Oxidation approach, as described for 2-(phenylsulfonyl)-3-phenyloxaziridine, involves reacting a nitro-substituted enolate precursor with a sulfonamide and m-CPBA (meta-chloroperbenzoic acid) at 0°C, followed by recrystallization . Key factors include:

  • Temperature control (<5°C) to minimize side reactions.
  • Stoichiometric ratios (e.g., 1:1.1 enolate to oxidizing agent).
  • Solvent selection (e.g., chlorobenzene for reflux reactions ).
    • Yield Optimization : Microwave-assisted synthesis (e.g., 15-hour reflux reduced to 1–2 hours under microwave irradiation for analogous nitro compounds) may improve efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles (e.g., analogous sulfonyl-oxaziridine structures resolved to 0.8 Å resolution ).
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify nitro group placement and phenyl ring substituents.
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 297.0742 ).
    • Key Data : Compare melting points (mp 84–86°C for similar derivatives ) and UV-Vis spectra (λmax ~270 nm for nitroaromatics ).

Q. What safety precautions are recommended when handling this compound?

  • Hazards : Nitro compounds may be explosive under friction or heat. Derivatives like 2-nitrophenylhydrazine hydrochloride require:

  • Use of fume hoods and PPE (gloves, goggles).
  • Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) .
    • Storage : Dry, sealed containers at ≤4°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the reactivity of this compound in α-hydroxylation reactions?

  • Mechanistic Insight : The nitro group acts as an electron-withdrawing group, stabilizing transition states during enolate oxidation. This enhances regioselectivity for α-hydroxylation over epoxidation .
  • Stereochemical Control : The phenyl group on the oxaziridine ring induces asymmetry, favoring syn-addition with >90% diastereomeric excess (de) in ketone substrates .

Q. What strategies resolve contradictions in reported stereochemical outcomes when using this compound?

  • Case Study : Discrepancies in syn/anti ratios may arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor tighter ion pairs, enhancing stereocontrol .
  • Counterion effects : Larger ions (e.g., tetrabutylammonium) reduce aggregation, improving reproducibility .
    • Validation : Cross-reference with computational models (DFT studies) to predict transition state geometries .

Q. How can this compound be applied in synthesizing heterocyclic compounds, and what are the limitations?

  • Applications :

  • Phenoxazines : Nitro-oxaziridines participate in [3+2] cycloadditions with enamines to form fused rings .
  • Thiadiazines : React with hydrazine derivatives to yield bioactive heterocycles .
    • Limitations : Steric hindrance from the 3-nitro group may reduce reactivity with bulky substrates.

Q. What advanced analytical methods differentiate polymorphs or degradation products of this compound?

  • Techniques :

  • PXRD (Powder X-ray Diffraction) to identify crystalline phases.
  • HPLC-MS for detecting hydrolyzed byproducts (e.g., nitrobenzaldehyde derivatives ).
  • TGA/DSC to assess thermal stability (decomposition onset ~150°C for nitroaromatics ).

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